molecular formula C19H20O6 B1198016 (1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one CAS No. 114687-53-5

(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one

Katalognummer: B1198016
CAS-Nummer: 114687-53-5
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: NBYHQGUHGIZCKV-BAZRMLRRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one is a quinone antibiotic produced by the actinomycete strain Excellospora viridilutea SF2315. It exhibits inhibitory effects against the avian myeloblastosis virus reverse transcriptase with an IC50 of 40 μg/mL and has weak activity against gram-positive bacteria.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one involves a Diels–Alder cycloaddition between a bromojuglone derivative and an optically active diene. This reaction is stereocontrolled to ensure the correct assembly of the SF 2315B ring system .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using the Excellospora viridilutea SF2315 strain. The antibiotic is isolated from the culture filtrate of the actinomycete strain.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original quinone structure, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one has several scientific research applications:

    Chemistry: It is used in synthetic studies to explore the assembly of complex ring systems and to develop new synthetic methodologies.

    Biology: It is studied for its inhibitory effects on viral enzymes, particularly the reverse transcriptase of avian myeloblastosis virus.

    Medicine: Although it has weak activity against gram-positive bacteria, it is of interest for its potential antiviral properties.

    Industry: It is used in the development of new antibiotics and in the study of antibiotic resistance mechanisms.

Wirkmechanismus

(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one exerts its effects by inhibiting the reverse transcriptase enzyme of the avian myeloblastosis virus. This inhibition prevents the virus from replicating its genetic material, thereby hindering its ability to infect host cells. The molecular targets involved include the active site of the reverse transcriptase enzyme, where the antibiotic binds and blocks the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one include other quinone antibiotics such as SF 2315A, urdamycinone B, and various angucycline antibiotics .

Uniqueness

This compound is unique due to its specific inhibitory effect on the avian myeloblastosis virus reverse transcriptase and its distinct quinone structure. Unlike other quinone antibiotics, SF 2315B has a unique stereochemistry that contributes to its specific biological activity .

Eigenschaften

CAS-Nummer

114687-53-5

Molekularformel

C19H20O6

Molekulargewicht

344.4 g/mol

IUPAC-Name

(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one

InChI

InChI=1S/C19H20O6/c1-9-7-12(21)14-17(24,8-9)5-6-18-16(23)13-10(3-2-4-11(13)20)15(22)19(14,18)25-18/h2-4,7,12,14-15,20-22,24H,5-6,8H2,1H3/t12-,14+,15+,17+,18-,19+/m1/s1

InChI-Schlüssel

NBYHQGUHGIZCKV-BAZRMLRRSA-N

SMILES

CC1=CC(C2C(C1)(CCC34C2(O3)C(C5=C(C4=O)C(=CC=C5)O)O)O)O

Isomerische SMILES

CC1=C[C@H]([C@H]2[C@@](C1)(CC[C@@]34[C@@]2(O3)[C@H](C5=C(C4=O)C(=CC=C5)O)O)O)O

Kanonische SMILES

CC1=CC(C2C(C1)(CCC34C2(O3)C(C5=C(C4=O)C(=CC=C5)O)O)O)O

Synonyme

1,4,4a,5,6,6a,12a,12b-octahydro-1,4a,8,12-tetrahydroxy-3-methyl-6a,12a-epoxybenz(a)anthracen-7(12H)-one
SF 2315B
SF-2315 B
SF2315B

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.